molecular formula C17H15FN4O B6454669 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548986-66-7

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454669
CAS No.: 2548986-66-7
M. Wt: 310.33 g/mol
InChI Key: ICXHILLLYLFUHS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a fluorophenyl group, an imidazo[1,2-b]pyridazine ring, and a carboxamide group . These groups could potentially give the compound a variety of interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of the fluorophenyl group could make this compound relatively nonpolar and lipophilic, which could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties, suggesting that this compound might also have potential as a medicinal agent .

Future Directions

Given the potential biological activity of imidazo[1,2-a]pyridine analogues, this compound could be of interest for future research, particularly in the field of medicinal chemistry . Further studies would be needed to fully understand its properties and potential applications.

Properties

IUPAC Name

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHILLLYLFUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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